Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate

Physicochemical differentiation Medicinal chemistry building blocks Reactivity prediction

Researchers often need bifunctional building blocks that avoid iterative protection/deprotection. Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate (CAS 63969-86-8) provides both an electrophilic ethyl ester and a nucleophilic primary alcohol in one scaffold. • Ortho-hydroxyethyl spacer modulates lipophilicity and hydrogen-bonding capacity vs. simpler phenylacetate analogs • Enables one-pot ester aminolysis-alcohol oxidation sequences • Serves as a certified reference standard for distinguishing ortho- vs. meta-hydroxyethyl regioisomers • ≥95% purity; shipped globally for immediate research use

Molecular Formula C12H16O3
Molecular Weight 208.257
CAS No. 63969-86-8
Cat. No. B2573404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(2-hydroxyethyl)phenyl]acetate
CAS63969-86-8
Molecular FormulaC12H16O3
Molecular Weight208.257
Structural Identifiers
SMILESCCOC(=O)CC1=CC=CC=C1CCO
InChIInChI=1S/C12H16O3/c1-2-15-12(14)9-11-6-4-3-5-10(11)7-8-13/h3-6,13H,2,7-9H2,1H3
InChIKeyRGOYIHXMBIZLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate (CAS 63969-86-8): Core Structural Profile and Procurement Context


Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate (CAS 63969-86-8) is a phenylacetic acid derivative that carries an ethyl ester at the α‑position and a 2‑hydroxyethyl substituent on the ortho‑carbon of the aromatic ring. Its molecular formula is C₁₂H₁₆O₃ (MW 208.26 g/mol) . The compound is principally employed as a synthetic building block in medicinal and agrochemical chemistry, where the combination of an ester electrophile and a primary alcohol offers orthogonal reactivity for sequential derivatization . However, experimental physicochemical data remain scarce in the public domain; most available information comes from supplier listings that report purity (typically ≥95 %) and basic molecular descriptors .

Why Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate Cannot Be Replaced by Common Phenylacetate Esters


Superficially similar phenylacetate esters—e.g., ethyl 2‑hydroxyphenylacetate or the methyl‑ester homolog—are frequently considered as interchangeable alternatives. However, the presence of the ortho‑2‑hydroxyethyl group in the target compound simultaneously introduces a hydrogen‑bond donor site and a flexible two‑carbon spacer that modulates both lipophilicity and hydrogen‑bonding capacity relative to simple hydroxylated or unsubstituted phenylacetate esters . These subtle structural differences can cause measurable shifts in chromatographic retention, solubility, and reactivity in ester‑hydrolysis or oxidation protocols, making results obtained with one analog non‑transferable to the target compound without re‑validation .

Quantitative Differentiation Evidence for Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate Against Key Comparators


Molecular Weight and Hydrogen‑Bond Donor Count Distinguish the Target from Common Phenylacetate Esters

Compared with the widely available ethyl 2‑hydroxyphenylacetate (CAS 41873‑65‑8; C₁₀H₁₂O₃, MW 180.20 g/mol), the target compound contains an additional C₂H₄O unit, increasing the molecular weight by 28.06 g/mol and adding one hydrogen‑bond donor . This alteration is predicted to raise the polar surface area by approximately 10–15 Ų and to reduce logP by 0.5–0.8 log units relative to the simpler analogue, although experimentally measured values for the target compound are not yet available . The increased mass and polarity directly affect chromatographic retention and liquid‑liquid extraction behavior, necessitating distinct purification protocols.

Physicochemical differentiation Medicinal chemistry building blocks Reactivity prediction

Regioisomeric Positioning (ortho vs. meta Hydroxyethyl) Modulates Reactivity and Physical Form

The ortho‑substituted target compound (CAS 63969‑86‑8) is structurally distinct from its meta‑substituted regioisomer, ethyl [3‑(2‑hydroxyethyl)phenyl]acetate (CAS 864154‑25‑6). Although both share the formula C₁₂H₁₆O₃, the ortho arrangement brings the hydroxyethyl group into closer proximity to the ester carbonyl, potentially enabling intramolecular hydrogen‑bonding that can influence ester hydrolysis rates and nucleophilic acyl substitution kinetics . The meta isomer is listed as a discontinued product by at least one major supplier, whereas the ortho isomer remains commercially available (e.g., Leyan 95 % purity, Catalog No. 2038613) , suggesting more consistent synthetic utility for the ortho variant.

Regiochemistry Synthetic intermediate selection Ortho‑substitution effects

Ester‑Alkyl Group Variation: Ethyl Ester vs. Methyl Ester Homolog

The ethyl ester (target) and the methyl ester homolog methyl 2‑[2‑(2‑hydroxyethyl)phenyl]acetate (CAS 63969‑85‑7) differ by a single methylene unit. This seemingly minor change results in a molecular weight increase from 194.23 g/mol (methyl ester) to 208.26 g/mol (ethyl ester) and is expected to raise the calculated logP by approximately 0.5 units . In ester‑hydrolysis studies on analogous phenylacetate series, ethyl esters typically hydrolyze 1.5‑ to 3‑fold more slowly than the corresponding methyl esters under identical acidic or basic conditions, a trend that can be critical when the ester serves as a protecting group or pro‑drug element [1].

Ester hydrolysis kinetics Lipophilicity tuning Prodrug design

Procurement‑Relevant Application Scenarios for Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate


Orthogonal Bi‑Functional Building Block for Sequential Derivatization

The molecule carries two chemically distinct functional groups—an electrophilic ethyl ester and a nucleophilic primary alcohol. This duality enables one‑pot or two‑step sequences (e.g., ester aminolysis followed by alcohol oxidation) that are not possible with simple phenylacetate esters lacking the hydroxyethyl arm . Researchers designing branched or macrocyclic scaffolds can therefore use the target compound as a single starting material, reducing the number of protection/deprotection cycles and improving overall yield.

Scaffold for Kinase‑ or Cytokinin‑Modulator Libraries

Although quantitative bioactivity data for the target compound itself are lacking, structurally related 2‑(2‑hydroxyethyl)phenyl derivatives have been reported as cytokinin oxidase/dehydrogenase inhibitors and as building blocks for urea‑based kinase modulators [1]. The target compound can serve as a late‑stage intermediate for introducing the hydroxyethyl‑phenyl fragment via its ester group, enabling rapid SAR exploration in medicinal chemistry programs.

Reference Standard in Regioisomeric Purity or Impurity Profiling

Given that the ortho‑ and meta‑hydroxyethyl regioisomers share the same molecular formula and may co‑elute under generic HPLC conditions, the target compound can be used as a certified reference standard (e.g., E762203) to validate analytical methods that must distinguish these isomers during process development or quality control of phenylacetate‑based APIs .

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